molecular formula C22H17N3O5 B583907 Azoxystrobin-d4 CAS No. 1346606-39-0

Azoxystrobin-d4

Cat. No. B583907
CAS RN: 1346606-39-0
M. Wt: 407.418
InChI Key: WFDXOXNFNRHQEC-IRBJAXQRSA-N
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Description

Azoxystrobin-d4 is the labelled analogue of Azoxystrobin . Azoxystrobin is a systemic fungicide commonly used in agriculture. It is used as an active agent protecting plants and fruit/vegetables from fungal diseases . It inhibits mitochondrial respiration by blocking electron transfer between cytochromes b and c1 .


Synthesis Analysis

A simple, efficient and eco-friendly process for the synthesis in good yield of azoxystrobin from 2-bromophenol has been developed using phenolic hydroxyl protection, Grignard reaction, Suzuki cross-coupling, hydrogenation and a nucleophilic reaction on a 2-chloropyrimidine .


Molecular Structure Analysis

Azoxystrobin is an aryloxypyrimidine having a 4,6-diphenoxypyrimidine skeleton in which one of the phenyl rings is cyano-substituted at C-2 and the other carries a 2-methoxy-1- (methoxycarbonyl)vinyl substituent, also at C-2 .


Chemical Reactions Analysis

Based on the constructed Arabidopsis UGT72E2 knockout (KO) and overexpression (OE) lines, this study found that overexpression of UGT72E2 in Arabidopsis can enhance resistance to exogenous AZ stress and maintain a relatively stable physiological state while enhancing the metabolic degradation of AZ .


Physical And Chemical Properties Analysis

Azoxystrobin is an aryloxypyrimidine having a 4,6-diphenoxypyrimidine skeleton in which one of the phenyl rings is cyano-substituted at C-2 and the other carries a 2-methoxy-1- (methoxycarbonyl)vinyl substituent, also at C-2 .

Scientific Research Applications

Mechanism of Action

Target of Action

Azoxystrobin-d4, a methoxyacrylate analog and a strobilurin fungicide , primarily targets the Cytochrome b-c1 complex in mitochondria . This complex plays a crucial role in the electron transport chain, a key process in cellular respiration .

Mode of Action

Azoxystrobin-d4 inhibits mitochondrial respiration by blocking the transfer of electrons between cytochrome b and cytochrome c1 at the ubiquinol (Qo) oxidation site of complex III . This inhibition disrupts the electron transport chain, leading to a halt in ATP production and eventually causing cell death .

Biochemical Pathways

The primary biochemical pathway affected by Azoxystrobin-d4 is the electron transport chain in mitochondria . By inhibiting this pathway, Azoxystrobin-d4 prevents the production of ATP, an essential molecule for energy transfer within cells . This disruption can lead to a variety of downstream effects, including cell death .

Pharmacokinetics

It’s known that the compound’s bioavailability can be influenced by various factors, including its formulation and the characteristics of the target organism .

Result of Action

The primary result of Azoxystrobin-d4’s action is the inhibition of fungal growth . By disrupting the electron transport chain, Azoxystrobin-d4 prevents fungi from producing the energy they need to grow and reproduce . This makes Azoxystrobin-d4 an effective fungicide for protecting crops from fungal diseases .

Action Environment

The efficacy and stability of Azoxystrobin-d4 can be influenced by various environmental factors. For instance, soil characteristics and plant species can affect the uptake, accumulation, and translocation of Azoxystrobin-d4 . Additionally, the compound’s degradation can be promoted by certain enzymes, potentially reducing its environmental impact .

Safety and Hazards

Azoxystrobin is toxic if inhaled and very toxic to aquatic life with long-lasting effects . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, using only outdoors or in a well-ventilated area, and avoiding release to the environment .

Future Directions

Azoxystrobin-d4 reference standards are used for environmental testing . The development of biotechnology to rapidly and efficiently degrade pesticides is essential to reduce their environmental risks .

properties

IUPAC Name

methyl (E)-2-[2-[6-(2-cyano-3,4,5,6-tetradeuteriophenoxy)pyrimidin-4-yl]oxyphenyl]-3-methoxyprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O5/c1-27-13-17(22(26)28-2)16-8-4-6-10-19(16)30-21-11-20(24-14-25-21)29-18-9-5-3-7-15(18)12-23/h3-11,13-14H,1-2H3/b17-13+/i3D,5D,7D,9D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFDXOXNFNRHQEC-IRBJAXQRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC=C(C1=CC=CC=C1OC2=NC=NC(=C2)OC3=CC=CC=C3C#N)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])C#N)OC2=CC(=NC=N2)OC3=CC=CC=C3/C(=C\OC)/C(=O)OC)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Azoxystrobin-d4

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